2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with benzyl, phenylsulfanyl, and trifluoromethylphenyl groups, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the indole derivative with 2-(trifluoromethyl)phenyl acetic acid under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, influencing various biological processes. The benzyl and phenylsulfanyl groups may enhance its binding affinity and specificity, while the trifluoromethylphenyl group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Compared to other indole derivatives, 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to its unique combination of functional groups. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid derivatives: Known for their antiviral and anticancer properties.
These compounds share the indole core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
Molecular Formula |
C30H23F3N2OS |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
2-(1-benzyl-3-phenylsulfanylindol-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C30H23F3N2OS/c31-30(32,33)24-16-8-9-17-25(24)34-28(36)19-27-29(37-22-13-5-2-6-14-22)23-15-7-10-18-26(23)35(27)20-21-11-3-1-4-12-21/h1-18H,19-20H2,(H,34,36) |
InChI Key |
BIKIVUGKRRFVRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C2CC(=O)NC4=CC=CC=C4C(F)(F)F)SC5=CC=CC=C5 |
Origin of Product |
United States |
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